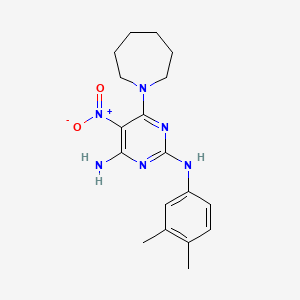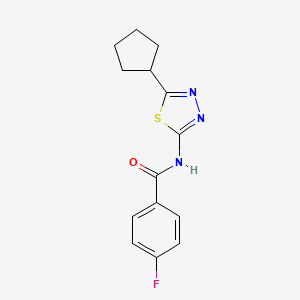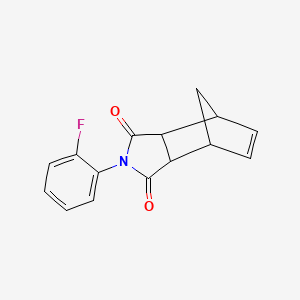![molecular formula C23H18N2O4 B12479075 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is a complex organic compound that features a benzamide core with ethoxy and isoindolyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with phthalic anhydride to form an intermediate, which is then reacted with aniline derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzamide and isoindolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action for N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide
- 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide .
Uniqueness
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H18N2O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-10-5-7-15(13-18)21(26)24-16-8-6-9-17(14-16)25-22(27)19-11-3-4-12-20(19)23(25)28/h3-14H,2H2,1H3,(H,24,26) |
Clé InChI |
DWEZVFJQBYLGGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12478995.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)

![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)




